3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolylpyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrazole-containing aldehydes or ketones.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated pyridazine intermediate with piperazine.
Construction of the benzothiazole ring: This can be done by cyclizing a thiourea derivative with an ortho-substituted aniline under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.
Agriculture: Derivatives of this compound are explored for their use as insecticides, fungicides, and herbicides, contributing to crop protection and yield improvement.
Materials Science: The compound’s unique structure allows for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Research continues to explore new applications and optimize the compound’s properties for specific uses .
Mechanism of Action
The mechanism of action of 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease pathways. For example, it can inhibit tubulin polymerization, leading to anticancer effects by disrupting cell division. In agricultural applications, the compound may target specific enzymes in pests or pathogens, leading to their inhibition or death .
Comparison with Similar Compounds
Similar compounds to 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione include:
Pyrazolylpyridazine derivatives: These compounds share the pyrazole and pyridazine rings and exhibit similar biological activities, such as anti-inflammatory and antibacterial properties.
Benzothiazole derivatives: Compounds with the benzothiazole ring are known for their anticancer and antimicrobial activities.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
The uniqueness of this compound lies in the combination of these three moieties, which allows for a broader range of chemical reactivity and biological activity compared to its individual components .
Properties
Molecular Formula |
C18H17N7O2S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C18H17N7O2S/c26-28(27)15-5-2-1-4-14(15)18(22-28)24-12-10-23(11-13-24)16-6-7-17(21-20-16)25-9-3-8-19-25/h1-9H,10-13H2 |
InChI Key |
BXMUOZCRLVPAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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